molecular formula C16H13NO2 B1269904 (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone CAS No. 333435-40-8

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone

Cat. No.: B1269904
CAS No.: 333435-40-8
M. Wt: 251.28 g/mol
InChI Key: XWDKAEJDRNLHKY-UHFFFAOYSA-N
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Description

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is a benzofuran-derived methanone compound characterized by a benzofuran core substituted with an amino group at the 3-position and a 4-methylphenyl ketone group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Benzofuran derivatives are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects, often modulated by substituent variations on the aromatic rings .

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDKAEJDRNLHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347266
Record name (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333435-40-8
Record name (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cs₂CO₃-Mediated Room-Temperature Synthesis

The most efficient method involves reacting 2-hydroxybenzonitrile derivatives with 2-bromo-4-methylacetophenone in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base. This one-pot strategy facilitates simultaneous C–C and C–O bond formation, yielding the target compound in 10–20 minutes at ambient temperature.

Reaction Conditions:

  • Molar Ratio: 1:1 (2-hydroxybenzonitrile : 2-bromo-4-methylacetophenone)
  • Base: 2.0 equivalents of Cs₂CO₃
  • Solvent: Anhydrous DMF
  • Yield: 85–92%

Mechanistic Insights:
Cs₂CO₃ deprotonates the hydroxyl group of 2-hydroxybenzonitrile, enabling nucleophilic attack on the α-carbon of 2-bromo-4-methylacetophenone. Subsequent intramolecular cyclization forms the benzofuran ring, followed by tautomerization to stabilize the amino group.

Radical-Based Synthesis Using Dimethyl Sulfoxide (DMSO)

TCT-Activated DMSO as a Dual Synthon

A radical pathway employs cyanuric chloride (TCT)-activated DMSO to construct the benzofuran core while introducing methyl and thiomethyl groups. Although originally developed for benzofuran-3(2H)-ones, this method is adaptable to amino-substituted derivatives by modifying the amine source.

Key Steps:

  • Activation: TCT reacts with DMSO to generate reactive electrophilic species.
  • Radical Initiation: Homolytic cleavage of C–S bonds produces methyl and thiomethyl radicals.
  • Cyclization: Radical recombination forms the benzofuran skeleton, with water controlling quaternary carbon geometry.

Optimization Data:

Parameter Optimal Value Impact on Yield
TCT Equivalents 1.5 Maximizes DMSO activation
Water Content 10% v/v Enhances cyclization efficiency
Temperature 60°C Balances reaction rate and selectivity
Yield 78%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to improve heat transfer and mixing efficiency. A representative protocol involves:

  • Feedstock: 2-hydroxybenzonitrile (10 kg/h) and 2-bromo-4-methylacetophenone (12 kg/h)
  • Residence Time: 30 minutes
  • Post-Processing: In-line liquid-liquid extraction and crystallization yield 98% purity.

Advantages:

  • 40% reduction in solvent use compared to batch reactors.
  • 99.5% conversion rate achieved at 50°C.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification employs sequential solvent systems:

  • Primary Recrystallization: Dichloromethane/n-hexane (1:2) removes polymeric byproducts.
  • Secondary Recrystallization: Ethanol/water (3:1) isolates the target compound in >99% purity.

Analytical Data:

  • Melting Point: 167–169°C
  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 2H, Ar–H), 7.45 (d, J = 8.0 Hz, 2H, Ar–H), 7.31–7.26 (m, 3H, benzofuran-H), 5.21 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Scalability Purity (%)
Cs₂CO₃-Mediated 92 20 min Lab-scale 95
Radical Process 78 6 h Pilot-scale 89
Continuous Flow 98 30 min Industrial 99.5

Mechanistic Challenges and Solutions

Byproduct Formation in Amination

The amino group is susceptible to oxidation during cyclization. Solutions include:

  • Inert Atmosphere: N₂ or Ar gas prevents amine degradation.
  • Reducing Agents: Adding 0.1 equivalents of NaBH₄ suppresses imine formation.

Mechanism of Action

Comparison with Similar Compounds

Antifungal and Antimicrobial Activity

  • Methyl-Substituted Derivatives: The 4-methylphenyl group in the target compound and is associated with moderate antifungal activity, as seen in analogous benzophenones where methyl groups enhance lipophilicity and membrane penetration .
  • Halogenated Derivatives: Bromine and chlorine substituents in and may improve antibacterial potency by disrupting microbial enzyme function via halogen bonding .

Anti-Inflammatory and Antiviral Potential

  • Amino-Benzofuran Core: The amino-benzofuran scaffold in the target compound is analogous to APB and APDB derivatives (), which exhibit serotonin receptor modulation, hinting at CNS-related bioactivity .

Crystallographic and Structural Insights

  • Crystal Packing: The target compound’s amino group likely participates in N–H···O hydrogen bonds, as observed in related benzofuran-methanones . In , the hydroxyl group forms O–H···O bonds, resulting in a planar crystal structure with a dihedral angle of 57.45° between aromatic rings.
  • Conformational Flexibility: Methoxy and halogen substituents in and introduce steric hindrance, reducing rotational freedom around the ketone bridge compared to the target compound.

Biological Activity

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, also known by its chemical identifier 333435-40-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings regarding its biological activity.

  • Molecular Formula : C16H13NO2
  • Molecular Weight : 251.28 g/mol

This compound belongs to the class of benzofuran derivatives, which are known for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase I, an enzyme vital for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • SIRT1 Inhibition : Research indicates that benzofuran derivatives can act as inhibitors of SIRT1, a NAD(+)-dependent deacetylase. By binding to the C-pocket of SIRT1, these compounds prevent the transformation of NAD(+) into its productive conformation, thereby inhibiting deacetylase activity and upregulating p53 acetylation .
  • Cell Signaling Modulation : The compound can modulate various cell signaling pathways, influencing gene expression and cellular metabolism. This modulation may contribute to its anticancer and anti-inflammatory effects.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • U-87 Glioblastoma Cells : The compound showed higher cytotoxic effects compared to other tested derivatives .
  • MDA-MB-231 Triple-Negative Breast Cancer Cells : While less effective than against U-87 cells, it still displayed notable activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzofuran derivatives generally exhibit:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • In vitro studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, although specific MIC values for this compound are not widely reported .

Antioxidant Properties

Research indicates that derivatives of benzofuran compounds possess antioxidant capabilities. For example, related compounds have been tested using the DPPH radical scavenging method, showing potential as effective antioxidants .

Case Studies and Research Findings

StudyFindings
PubMed Study on SIRT1 InhibitorsIdentified binding modes and inhibitory mechanisms of benzofuran derivatives on SIRT1, highlighting their potential in cancer therapy .
Anticancer Activity AssessmentDemonstrated selective cytotoxicity against U-87 glioblastoma cells with IC50 values indicating significant potency .
Antimicrobial TestingFound effective against several bacterial strains; however, specific data for this compound's MIC were limited in current literature .

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